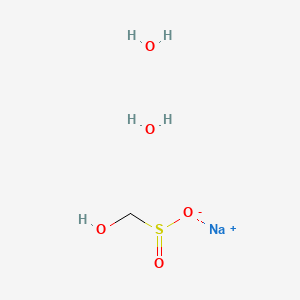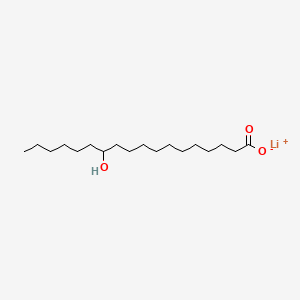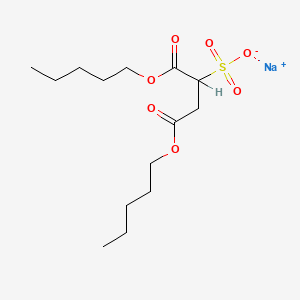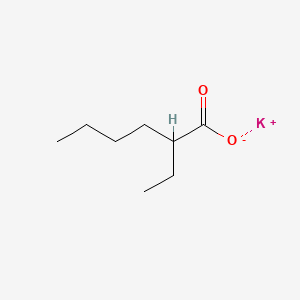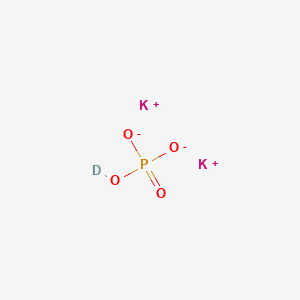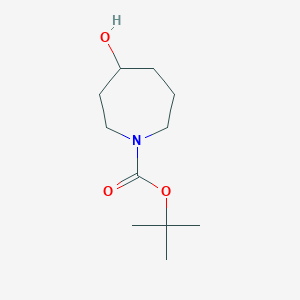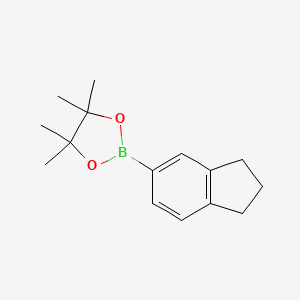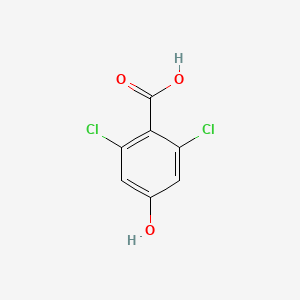
2,6-Dichloro-4-hydroxybenzoic acid
Vue d'ensemble
Description
2,6-Dichloro-4-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro-substituents at C-3 and C-5 of the benzene ring . It has a molecular weight of 207.01 .
Synthesis Analysis
The synthesis of 2,6-dihydroxybenzoic acid, which is structurally similar to 2,6-Dichloro-4-hydroxybenzoic acid, involves reacting resorcinol and CO2 for 3 to 4 hours under the action of alkali metal salt at a temperature between 130 and 150°C under a pressure of 1.35 to 1.45MPa using absolute ethanol as a solvent .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-hydroxybenzoic acid is represented by the formula C7H4Cl2O3 . The InChI code for this compound is 1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) .Physical And Chemical Properties Analysis
2,6-Dichloro-4-hydroxybenzoic acid is a white to yellow solid . It has a molecular weight of 207.01 .Applications De Recherche Scientifique
-
Application in Antioxidant and Antimicrobial Activity
- Scientific Field : Biochemistry
- Summary of Application : Hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, have been studied for their structural and biological properties . They have potential applications as functional food ingredients, dietary supplements, food antioxidants, preservatives, or drugs .
- Methods of Application : The anti-/pro-oxidant properties of these compounds were evaluated using various assays, including DPPH, ABTS, FRAP, CUPRAC, and Trolox oxidation assays . Their lipophilicity was estimated by means of experimental (HPLC) and theoretical methods .
- Results : The study found that these compounds have significant anti-/pro-oxidant and antimicrobial activity .
-
Application in Bioremediation
- Scientific Field : Environmental Science
- Summary of Application : 4-hydroxybenzoic acid, a related compound, is used in food, pharmaceutical, and cosmetic industries and is widely distributed in various environments . Bioremediation is a sustainable approach for the removal of 4-hydroxybenzoate and its derivatives from polluted environments .
- Methods of Application : The study used a metabolomic and transcriptomic analysis of cells grown on 4-hydroxybenzoate to elucidate the catabolic pathways involved in its biodegradation .
- Results : The study found that 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
-
Application in Functional Food Ingredients and Dietary Supplements
- Scientific Field : Nutrition and Food Science
- Summary of Application : Hydroxybenzoic acids, including 2,6-dihydroxybenzoic acid, have been studied for their structural and biological properties . They have potential applications as functional food ingredients, dietary supplements .
- Methods of Application : The biological activity of these compounds were evaluated using various assays .
- Results : The study found that these compounds have significant biological activity .
-
Application in Research and Development
- Scientific Field : Chemical Research
- Summary of Application : 2,6-Dichloro-4-hydroxybenzoic acid is used for research and development purposes .
- Methods of Application : The compound is used in various chemical reactions in the laboratory .
- Results : The outcomes of these reactions contribute to the advancement of chemical research .
-
Application in Research and Development
- Scientific Field : Chemical Research
- Summary of Application : 2,6-Dichloro-4-hydroxybenzoic acid is used for research and development purposes .
- Methods of Application : The compound is used in various chemical reactions in the laboratory .
- Results : The outcomes of these reactions contribute to the advancement of chemical research .
Safety And Hazards
Propriétés
IUPAC Name |
2,6-dichloro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOVLMLBLLKYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623683 | |
| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-hydroxybenzoic acid | |
CAS RN |
4641-38-7 | |
| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




